5-Acetyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine
Description
5-Acetyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with acetyl and methyl groups, as well as a 4,6-dimethylquinazolin-2-ylamino moiety. The compound’s molecular architecture facilitates diverse intermolecular interactions, particularly hydrogen bonding, which influences its crystallographic behavior and physicochemical properties. Structural characterization of this compound typically employs X-ray crystallography tools like SHELXL for refinement and WinGX for data processing , ensuring precise determination of bond lengths, angles, and packing motifs. Hydrogen-bonding patterns, critical for stability and solubility, are analyzed using graph set theory , a method pioneered for systematic evaluation of molecular aggregates.
Properties
IUPAC Name |
1-[2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-9-5-6-15-13(7-9)10(2)20-17(21-15)22-16-18-8-14(12(4)23)11(3)19-16/h5-8H,1-4H3,(H,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBAFJOSFWATHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C(C(=N3)C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine typically involves the annulation of the benzene ring to 5-acetyl-6-methylpyrimidin-2-one derivatives. This process includes the condensation of the latter at the methyl group with dimethylformamide dimethyl acetal in boiling benzene, leading to the formation of 5-acetyl-6-[2-(dimethylamino)vinyl]pyrimidin-2-ones, which cyclize to form the desired compound when boiled with sodium methoxide in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Key Findings :
- The 4,6-dimethyl groups on the quinazoline enhance steric hindrance, reducing hydrogen-bond count compared to the non-acetylated analogue (4 bonds vs. 3).
- Graph set analysis identifies recurring motifs (e.g., R₂²(8) rings) in the target compound, stabilizing its lattice through bifurcated N–H···O and C–H···N interactions.
Methodological Considerations
- Crystallography Tools : SHELX programs remain standard for refining small-molecule structures, while ORTEP-3 aids in visualizing thermal ellipsoids and molecular geometry.
- Hydrogen-Bond Analysis : The Etter-Bernstein graph set approach provides a universal framework for comparing interaction patterns across analogues.
Biological Activity
5-Acetyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrimidine ring substituted with an acetyl group and a quinazoline moiety. Its molecular formula is C14H16N4O, and it has a molecular weight of 256.31 g/mol. The presence of both pyrimidine and quinazoline structures suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds containing quinazoline and pyrimidine derivatives exhibit significant anticancer activity. For instance, research has demonstrated that similar compounds can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that quinazoline derivatives showed promising results against breast cancer cell lines, with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Quinazoline Derivative X | MCF-7 (Breast Cancer) | 15 |
| 5-Acetyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine | MDA-MB-231 (Breast Cancer) | TBD |
Enzyme Inhibition
5-Acetyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine has been investigated for its ability to inhibit specific enzymes relevant to disease processes. For example, dipeptidyl peptidase IV (DPP-IV) inhibition is crucial in managing type 2 diabetes.
- Research Findings : Inhibitory assays revealed that related compounds effectively inhibit DPP-IV with selectivity and potency . The mechanism involves binding to the active site of the enzyme, preventing substrate access.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Heterocyclic compounds often display activity against a range of pathogens.
- Case Study : A recent investigation assessed the antibacterial efficacy of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 5-Acetyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine | E. coli | TBD |
| Quinazoline Derivative Y | S. aureus | 32 |
The biological activity of 5-Acetyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine may involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : Inducing apoptosis through intrinsic pathways by activating pro-apoptotic proteins.
- Interference with DNA Repair Mechanisms : Compounds may disrupt DNA repair processes in cancer cells, leading to increased cell death.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 5-Acetyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine, and how can purity be ensured?
- Answer : Synthesis typically involves condensation of acetylated pyrimidine precursors with functionalized quinazoline derivatives under reflux conditions. Key steps include:
- Temperature control : Maintaining precise reaction temperatures (e.g., 80–100°C in ethanol/AcOH mixtures) to avoid side reactions .
- Purification : Sequential recrystallization (using ethanol/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound .
- Validation : Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
Q. Which spectroscopic techniques are essential for structural characterization?
- Answer : A combination of:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., acetyl and methyl groups) and quinazoline-pyrimidine linkage .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak matching theoretical mass) .
- FT-IR : Identification of functional groups (e.g., C=O stretch at ~1680 cm for acetyl) .
Q. How can researchers design initial bioactivity assays for this compound?
- Answer : Prioritize assays aligned with structural analogs:
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi, given the thioether/amide motifs in related compounds .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., ATP-binding site targeting) due to pyrimidine’s role in kinase inhibitors .
Advanced Research Questions
Q. How can contradictory bioactivity data between pyrimidine-quinazoline hybrids be systematically resolved?
- Answer :
-
Comparative SAR studies : Tabulate structural variations (e.g., substituent positions, linker length) against bioactivity (Table 1) .
-
Methodological rigor : Standardize assay conditions (e.g., cell line viability, incubation time) to isolate compound-specific effects .
Compound Structural Features Bioactivity (IC50) Selectivity Index A Acetyl + methyl 2.1 µM (Kinase X) 8.5 B Hydroxy + ethyl 5.3 µM (Kinase X) 1.2
Q. What computational strategies predict multi-target interactions for this compound?
- Answer :
- Molecular docking : Screen against databases (PDB, ChEMBL) to identify potential targets (e.g., kinases, DNA topoisomerases) .
- Molecular dynamics (MD) simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) to prioritize targets .
- Network pharmacology : Construct interaction networks (Cytoscape) to map polypharmacology .
Q. How can synthetic yields be optimized while minimizing byproducts?
- Answer :
- Reaction optimization : DoE (Design of Experiments) to test variables (e.g., solvent polarity, catalyst loading). For example, acetic acid as a solvent increases cyclization efficiency by 30% compared to ethanol .
- Byproduct analysis : LC-MS tracking of intermediates (e.g., dimerization products) to adjust stoichiometry .
Methodological Integration Questions
Q. How should researchers integrate theoretical frameworks into experimental design for this compound?
- Answer :
- Hypothesis-driven design : Link synthesis to bioisosteric replacement theories (e.g., quinazoline as a kinase hinge-binder mimic) .
- Mechanistic studies : Use DFT calculations (Gaussian 09) to predict reactive sites for functionalization .
Q. What strategies validate the compound’s stability under physiological conditions?
- Answer :
- pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
- Plasma stability : Test in human plasma (37°C, 1–4 hours) to assess esterase susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
